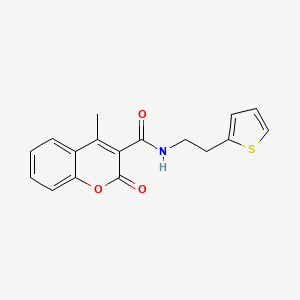

![molecular formula C20H21ClN4O3S B2691579 N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1329637-94-6](/img/structure/B2691579.png)

N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

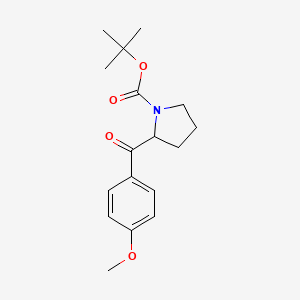

“N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride” is a compound that has been studied for its potential antiproliferative activity . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .

Synthesis Analysis

The synthesis of this compound involves the design and creation of two novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . The presence of a piperidine ring fused with the thiophene scaffold is critical for activity .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitutive deamination with tert-butyl nitrite (t-BuONO) and copper (II) bromide (CuBr2) in acetonitrile .Physical And Chemical Properties Analysis

The molecular formula of this compound is C23H21ClN4O2S2 and its molecular weight is 485.02.Applications De Recherche Scientifique

Synthesis and Potential Antipsychotic Agents

Research has been conducted on heterocyclic analogues of compounds related to N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride for their potential as antipsychotic agents. These compounds were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Notably, derivatives showed potent in vivo activities, suggesting their potential utility as backup compounds for established antipsychotics, with a focus on reduced extrapyramidal side effects (Norman et al., 1996).

Antimicrobial Activity

Another avenue of research explores the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. These novel derivatives demonstrated significant antimicrobial activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, showcasing a potential application in combating bacterial infections (Kolisnyk et al., 2015).

Anticonvulsant Activities

The synthesis and evaluation of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives have been investigated for their anticonvulsant activities. Utilizing maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, certain derivatives exhibited promising anticonvulsant properties, suggesting potential for development as therapeutic agents in the treatment of seizures (Wang et al., 2019).

Mécanisme D'action

Target of Action

The primary target of N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . CFTR is an ion channel involved in the gating of chloride ions across epithelial cell membranes in various tissues .

Mode of Action

N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride: acts as a potentiator, enhancing the gating function of the CFTR channel . It shows enhanced efficacy on CFTR mutants harboring class III mutations compared to Ivacaftor, the first marketed potentiator .

Biochemical Pathways

The compound’s interaction with CFTR affects the chloride ion transport pathway. By enhancing the gating function of the CFTR channel, N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride increases the flow of chloride ions across the cell membrane . This can help restore the ion balance in cells affected by cystic fibrosis.

Pharmacokinetics

The pharmacokinetic properties of N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride The optimization of potency, efficacy, and pharmacokinetic profile is described in the discovery of this compound .

Result of Action

The molecular effect of N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is the enhanced gating function of the CFTR channel . This results in an increased flow of chloride ions across the cell membrane, which can help restore the ion balance in cells affected by cystic fibrosis .

Orientations Futures

The future directions of the research on this compound could involve further exploration of its antiproliferative properties and potential applications in cancer treatment . The compound did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that it may be selective against cancer cells .

Propriétés

IUPAC Name |

N-(6-benzyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S.ClH/c1-12-9-15(23-27-12)19(26)22-20-17(18(21)25)14-7-8-24(11-16(14)28-20)10-13-5-3-2-4-6-13;/h2-6,9H,7-8,10-11H2,1H3,(H2,21,25)(H,22,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQVFQDPSFGKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

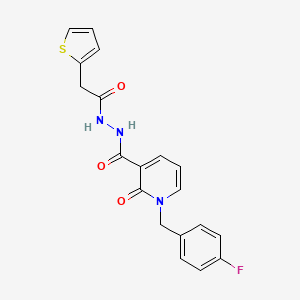

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2691496.png)

![1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone](/img/structure/B2691501.png)

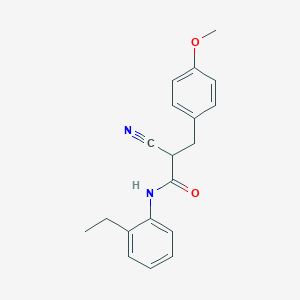

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2691509.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,5-difluorophenyl]acetic acid](/img/structure/B2691511.png)

![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)

![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)

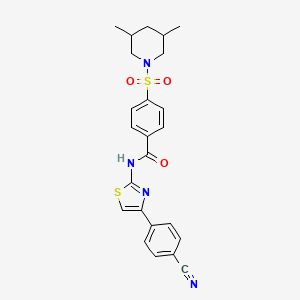

![2,5-dichloro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2691519.png)